Cas no 117156-31-7 (tert-butyl (2S)-2-isocyanato-3-phenylpropanoate)

tert-butyl (2S)-2-isocyanato-3-phenylpropanoate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (2S)-2-isocyanato-3-phenylpropanoate
- 117156-31-7
- SCHEMBL10441236
- EN300-1458585
-
- インチ: 1S/C14H17NO3/c1-14(2,3)18-13(17)12(15-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3/t12-/m0/s1
- InChIKey: HENGQWOLMJNYCS-LBPRGKRZSA-N
- SMILES: O(C([C@H](CC1C=CC=CC=1)N=C=O)=O)C(C)(C)C
計算された属性
- 精确分子量: 247.12084340g/mol
- 同位素质量: 247.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 320
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 55.7Ų
tert-butyl (2S)-2-isocyanato-3-phenylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1458585-10.0g |
tert-butyl (2S)-2-isocyanato-3-phenylpropanoate |
117156-31-7 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-1458585-0.1g |
tert-butyl (2S)-2-isocyanato-3-phenylpropanoate |
117156-31-7 | 0.1g |
$640.0 | 2023-05-23 | ||
Enamine | EN300-1458585-1.0g |
tert-butyl (2S)-2-isocyanato-3-phenylpropanoate |
117156-31-7 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-1458585-0.05g |
tert-butyl (2S)-2-isocyanato-3-phenylpropanoate |
117156-31-7 | 0.05g |
$612.0 | 2023-05-23 | ||
Enamine | EN300-1458585-1000mg |
tert-butyl (2S)-2-isocyanato-3-phenylpropanoate |
117156-31-7 | 1000mg |
$728.0 | 2023-09-29 | ||
Enamine | EN300-1458585-5000mg |
tert-butyl (2S)-2-isocyanato-3-phenylpropanoate |
117156-31-7 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-1458585-500mg |
tert-butyl (2S)-2-isocyanato-3-phenylpropanoate |
117156-31-7 | 500mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1458585-0.5g |
tert-butyl (2S)-2-isocyanato-3-phenylpropanoate |
117156-31-7 | 0.5g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-1458585-2.5g |
tert-butyl (2S)-2-isocyanato-3-phenylpropanoate |
117156-31-7 | 2.5g |
$1428.0 | 2023-05-23 | ||
Enamine | EN300-1458585-5.0g |
tert-butyl (2S)-2-isocyanato-3-phenylpropanoate |
117156-31-7 | 5g |
$2110.0 | 2023-05-23 |
tert-butyl (2S)-2-isocyanato-3-phenylpropanoate 関連文献
-
1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
tert-butyl (2S)-2-isocyanato-3-phenylpropanoateに関する追加情報
Introduction to Tert-butyl (2S)-2-isocyanato-3-phenylpropanoate (CAS No. 117156-31-7)
Tert-butyl (2S)-2-isocyanato-3-phenylpropanoate, identified by its Chemical Abstracts Service number CAS No. 117156-31-7, is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in the development of novel pharmaceuticals and advanced materials. Its molecular structure, featuring a combination of isocyanate and ester functionalities, makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of bioactive molecules.
The tert-butyl group in the compound's name contributes to its stability and reactivity, while the (2S)-configuration indicates a specific stereochemical arrangement that can influence its biological activity. The presence of the isocyanato group provides a reactive site for further functionalization, enabling the synthesis of complex derivatives that exhibit various pharmacological properties. These attributes have positioned Tert-butyl (2S)-2-isocyanato-3-phenylpropanoate as a valuable building block in medicinal chemistry and materials science.
In recent years, there has been growing interest in the applications of this compound within the pharmaceutical industry. Researchers have been exploring its potential as a precursor for the development of new drugs targeting neurological disorders, inflammation, and infectious diseases. The isocyanate functionality allows for the formation of urea and carbamate bonds, which are common motifs in drug design due to their ability to interact with biological targets effectively. For instance, studies have demonstrated that derivatives of this compound can modulate enzyme activity and receptor binding, suggesting their therapeutic relevance.
The phenylpropanoate moiety in Tert-butyl (2S)-2-isocyanato-3-phenylpropanoate contributes to its lipophilicity, enhancing its ability to cross biological membranes. This property is particularly advantageous in drug delivery systems where membrane permeability is a critical factor. Furthermore, the stereochemical purity of the (2S)-configuration ensures consistent biological responses, which is essential for pharmaceutical applications where enantiomeric differences can significantly impact efficacy and safety.
Advances in synthetic methodologies have enabled more efficient production and purification of Tert-butyl (2S)-2-isocyanato-3-phenylpropanoate, making it more accessible for research purposes. Techniques such as asymmetric synthesis and catalytic hydrogenation have been employed to achieve high yields and enantiomeric excesses. These improvements have facilitated further exploration of its applications in drug discovery and material science.
The compound's potential extends beyond pharmaceuticals into the realm of advanced materials. Its unique chemical properties make it suitable for applications in polymer chemistry, where it can serve as a monomer or crosslinking agent. The isocyanate group's ability to react with hydroxyl or amine groups allows for the formation of polyurethanes with tailored properties. These polymers find use in coatings, adhesives, and elastomers, showcasing the versatility of Tert-butyl (2S)-2-isocyanato-3-phenylpropanoate.
In conclusion, Tert-butyl (2S)-2-isocyanato-3-phenylpropanoate (CAS No. 117156-31-7) is a multifunctional compound with significant potential in both pharmaceuticals and materials science. Its structural features enable diverse applications, from serving as an intermediate in drug synthesis to being used in the development of advanced polymers. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
117156-31-7 (tert-butyl (2S)-2-isocyanato-3-phenylpropanoate) Related Products
- 771574-22-2(4-Nitro-3-(trifluoromethyl)benzylamine)
- 1426135-67-2(7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid)
- 2228188-95-0(1-(4,5-difluoro-2-nitrophenyl)propan-2-one)
- 1261606-50-1(Ethyl 3-(2'-hydroxy-3'-iodophenyl)propionate)
- 893737-04-7(4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde)
- 1797898-85-1(N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide)
- 2437-76-5(2-bromo-4-isopropyl-1-methylbenzene)
- 1021104-22-2(3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine)
- 2034462-00-3(3-benzyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one)
- 20884-63-3(2-(isopropylsulfonyl)benzoic Acid)




